![molecular formula C20H26N2O2 B2830922 3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851405-17-9](/img/structure/B2830922.png)
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide, also known as CP-945,598, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of quinoline-based compounds and has been shown to have promising pharmacological properties.
Applications De Recherche Scientifique
Cyclization Reactions and Synthetic Methodology
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Shikhaliev et al. (2008) explored cyclization of cyanamides with anthranilates and other compounds, leading to various dihydroquinazolinone derivatives, showcasing the versatility of cyclization reactions in synthesizing complex molecular architectures with potential pharmaceutical relevance (Shikhaliev et al., 2008).
Antimicrobial and Anti-inflammatory Applications
The synthesis and evaluation of new compounds for antimicrobial and anti-inflammatory activities are vital in the quest for new treatments. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, demonstrating their psychotropic, anti-inflammatory, and cytotoxic activities, highlighting the potential of similar compounds in therapeutic applications (Zablotskaya et al., 2013).
Neurokinin-1 Receptor Antagonists
Compounds acting as neurokinin-1 (NK1) receptor antagonists are of interest for their potential to treat various conditions, including emesis and depression. Harrison et al. (2001) developed an orally active, water-soluble NK1 receptor antagonist, demonstrating the importance of chemical synthesis in creating clinically relevant compounds with improved pharmacokinetic profiles (Harrison et al., 2001).
Propriétés
IUPAC Name |
3-cyclopentyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-6-8-16-13-17(20(24)22-18(16)12-14)10-11-21-19(23)9-7-15-4-2-3-5-15/h6,8,12-13,15H,2-5,7,9-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWXBUFRLVZHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.